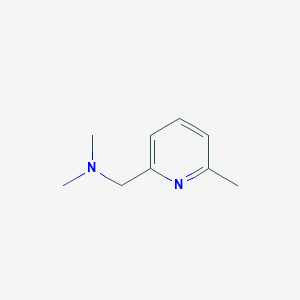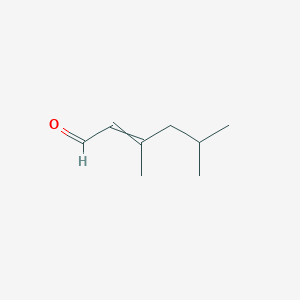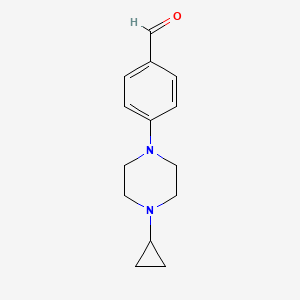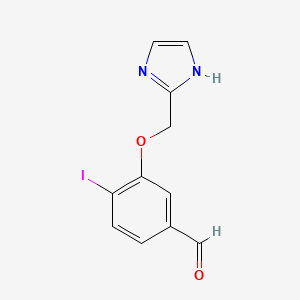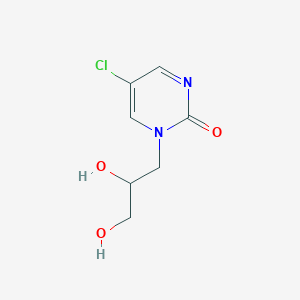
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2,3-dihydroxypropyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with 2,3-dihydroxypropylamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(2,3-dioxopropyl)pyrimidin-2-one.
Reduction: Formation of 5-chloro-1-(2,3-dihydroxypropyl)dihydropyrimidine.
Substitution: Formation of 5-substituted-1-(2,3-dihydroxypropyl)pyrimidin-2-one derivatives.
科学的研究の応用
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
5-chloropyrimidine-2,4-dione: Lacks the 2,3-dihydroxypropyl group.
1-(2,3-dihydroxypropyl)pyrimidin-2-one: Lacks the chlorine atom at the 5th position.
5-bromo-1-(2,3-dihydroxypropyl)pyrimidin-2-one: Contains a bromine atom instead of chlorine.
Uniqueness
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is unique due to the presence of both the chlorine atom and the 2,3-dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H9ClN2O3 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC名 |
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H9ClN2O3/c8-5-1-9-7(13)10(2-5)3-6(12)4-11/h1-2,6,11-12H,3-4H2 |
InChIキー |
YRTQXLRVGDMVMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)N1CC(CO)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
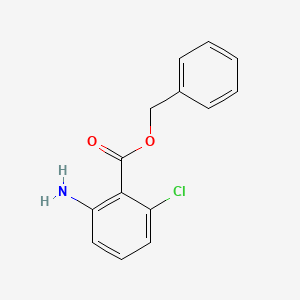
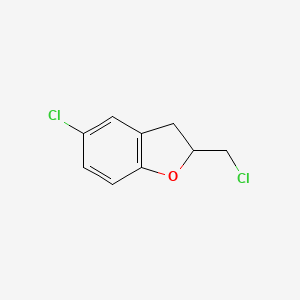
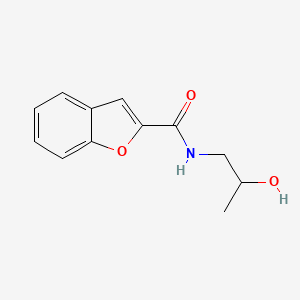
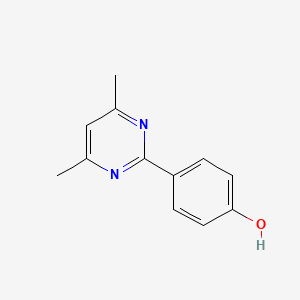
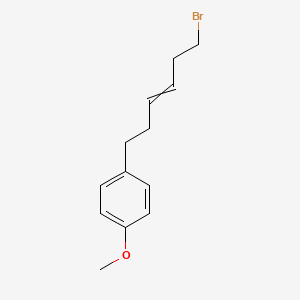
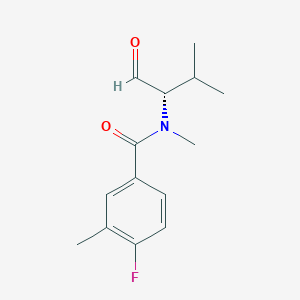
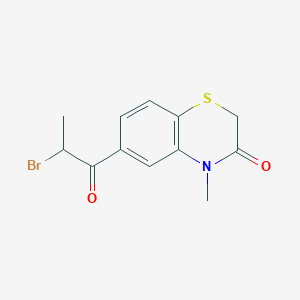
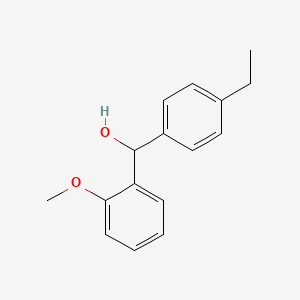
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine](/img/structure/B8303624.png)

